molecular formula C16H15BrO2 B13873236 Benzhydryl 2-bromopropanoate

Benzhydryl 2-bromopropanoate

Cat. No.: B13873236
M. Wt: 319.19 g/mol
InChI Key: DDLYFRHQGWVERB-UHFFFAOYSA-N
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Description

Benzhydryl 2-bromopropanoate is an organic compound that belongs to the class of benzhydryl esters It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 2-bromopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydryl 2-bromopropanoate can be synthesized through the esterification of benzhydrol with 2-bromopropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 2-bromopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzhydryl 2-bromopropanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzhydryl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, influencing their conformation and activity. The bromopropanoate moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

benzhydryl 2-bromopropanoate

InChI

InChI=1S/C16H15BrO2/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

DDLYFRHQGWVERB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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